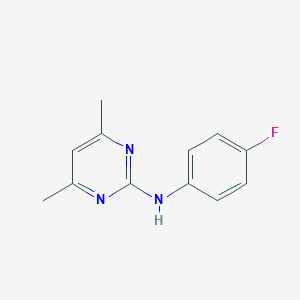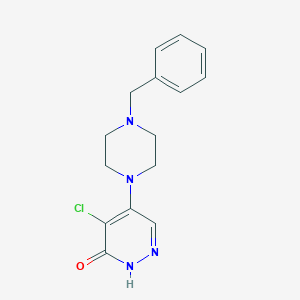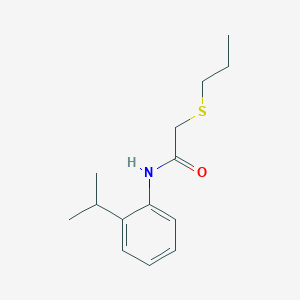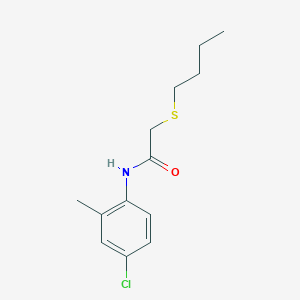![molecular formula C18H18F3N5O3 B284167 N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and function of B cells, and its inhibition has been shown to be effective in treating B cell malignancies and autoimmune diseases.
Mechanism of Action
BTK is a non-receptor tyrosine kinase that plays a critical role in B cell signaling and activation. Upon B cell receptor stimulation, BTK is activated and phosphorylates downstream signaling molecules, leading to B cell proliferation, survival, and differentiation. N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inhibiting B cell activation and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects on B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has been shown to inhibit the activation of B cells and the production of autoantibodies in autoimmune diseases such as lupus. This compound has also been shown to have minimal effects on T cell function, which is important for minimizing the risk of immunosuppression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also been shown to have good pharmacokinetic properties and to be well-tolerated in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their efficacy and reduce the risk of resistance. Another area of interest is the development of more potent and selective BTK inhibitors with longer half-lives and improved pharmacokinetic properties. Finally, the use of BTK inhibitors in combination with immunotherapies, such as checkpoint inhibitors, is also an area of active investigation.
Synthesis Methods
The synthesis of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves several steps, including the preparation of 2-(trifluoromethyl)-1,3-benzodioxole, the coupling of 2-(trifluoromethyl)-1,3-benzodioxole with 6-bromo-4-pyrimidinamine, and the subsequent coupling of the resulting intermediate with 1-piperidinylamine. The final product is obtained by reacting the intermediate with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
Scientific Research Applications
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies and autoimmune diseases. In a study published in Cancer Research, this compound was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo by inducing apoptosis and inhibiting BTK signaling. In another study published in the Journal of Immunology, this compound was shown to be effective in suppressing the activation of B cells and the production of autoantibodies in a mouse model of lupus.
Properties
Molecular Formula |
C18H18F3N5O3 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-(6-piperidin-1-ylpyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C18H18F3N5O3/c19-17(20,21)18(28-12-6-2-3-7-13(12)29-18)25-16(27)24-14-10-15(23-11-22-14)26-8-4-1-5-9-26/h2-3,6-7,10-11H,1,4-5,8-9H2,(H2,22,23,24,25,27) |
InChI Key |
MJMJSSRREHEGIQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=NC=N2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)


![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)



![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)

